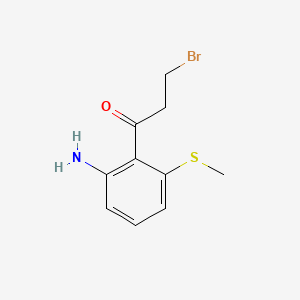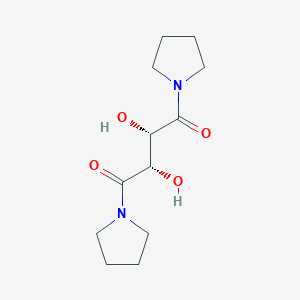
(2S,3S)-2,3-dihydroxy-1,4-dipyrrolidin-1-ylbutane-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-2,3-dihydroxy-1,4-dipyrrolidin-1-ylbutane-1,4-dione is a chiral compound with significant importance in organic chemistry and various industrial applications. This compound is characterized by its two hydroxyl groups and two pyrrolidinyl groups attached to a butane-1,4-dione backbone. Its unique stereochemistry makes it a valuable intermediate in the synthesis of various chiral chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2,3-dihydroxy-1,4-dipyrrolidin-1-ylbutane-1,4-dione typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric reduction of a precursor compound using a chiral catalyst. For example, the reduction of a 2-chloro-β-ketoester can be catalyzed by carbonyl reductase from Lactobacillus fermentum, resulting in the formation of the desired (2S,3S) compound .
Industrial Production Methods
Industrial production of this compound often employs whole-cell biocatalysis. This method utilizes engineered bacteria, such as Escherichia coli, which co-express specific enzymes to catalyze the conversion of precursor compounds into the target compound. This approach is environmentally friendly and can achieve high yields with excellent stereoisomeric purity .
化学反応の分析
Types of Reactions
(2S,3S)-2,3-dihydroxy-1,4-dipyrrolidin-1-ylbutane-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound for specific applications or to synthesize derivatives.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce alcohols or amines.
科学的研究の応用
(2S,3S)-2,3-dihydroxy-1,4-dipyrrolidin-1-ylbutane-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the development of drugs targeting specific enzymes or receptors.
作用機序
The mechanism by which (2S,3S)-2,3-dihydroxy-1,4-dipyrrolidin-1-ylbutane-1,4-dione exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
類似化合物との比較
Similar Compounds
- (2R,3R)-2,3-dihydroxy-1,4-dipyrrolidin-1-ylbutane-1,4-dione
- (2S,3S)-2,3-butanediol
- (2R,3R)-2,3-butanediol
Uniqueness
(2S,3S)-2,3-dihydroxy-1,4-dipyrrolidin-1-ylbutane-1,4-dione is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to act as a chiral building block and its high stereoisomeric purity make it valuable in asymmetric synthesis and various industrial applications .
特性
分子式 |
C12H20N2O4 |
|---|---|
分子量 |
256.30 g/mol |
IUPAC名 |
(2S,3S)-2,3-dihydroxy-1,4-dipyrrolidin-1-ylbutane-1,4-dione |
InChI |
InChI=1S/C12H20N2O4/c15-9(11(17)13-5-1-2-6-13)10(16)12(18)14-7-3-4-8-14/h9-10,15-16H,1-8H2/t9-,10-/m0/s1 |
InChIキー |
VWHUHPJIJJEZFI-UWVGGRQHSA-N |
異性体SMILES |
C1CCN(C1)C(=O)[C@H]([C@@H](C(=O)N2CCCC2)O)O |
正規SMILES |
C1CCN(C1)C(=O)C(C(C(=O)N2CCCC2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


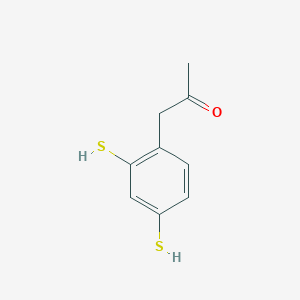

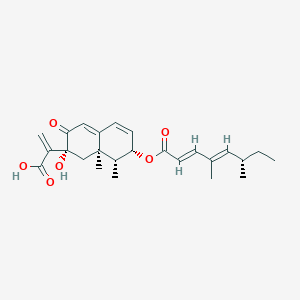
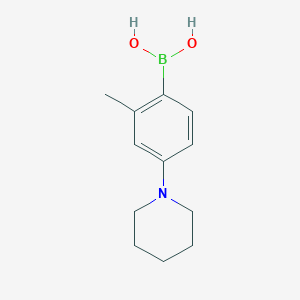
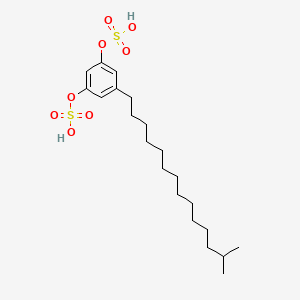
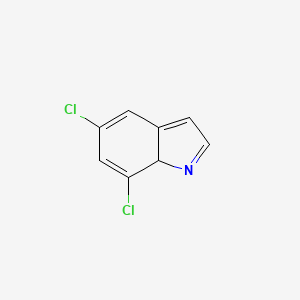

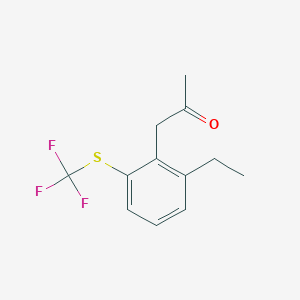
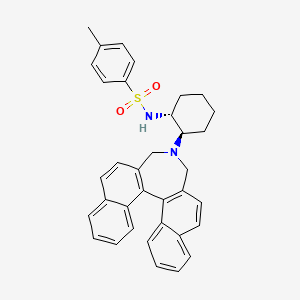


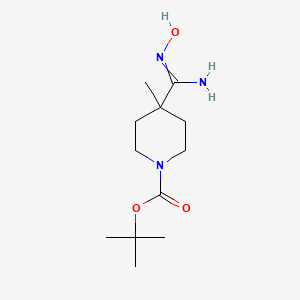
![1H-Pyrrolo[2,1-c][1,2,4]benzothiadiazine, 2,3,3a,4-tetrahydro-, 5,5-dioxide, (3aR)-](/img/structure/B14076983.png)
